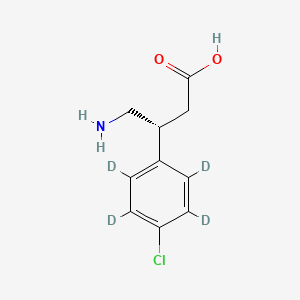

(R)-Baclofen-d4

Description

BenchChem offers high-quality (R)-Baclofen-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Baclofen-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

217.68 g/mol |

IUPAC Name |

(3R)-4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1/i1D,2D,3D,4D |

InChI Key |

KPYSYYIEGFHWSV-FCDGGRDXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@@H](CC(=O)O)CN)[2H])[2H])Cl)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl |

Origin of Product |

United States |

Methodological & Application

Application Note: Protocol for Preparing (R)-Baclofen-d4 Stock Solutions for LC-MS/MS Bioanalysis

Part 1: Introduction & Scientific Rationale[1]

The Criticality of Chiral & Isotopic Precision

(R)-Baclofen (Arbaclofen) is the pharmacologically active enantiomer of the GABA-B receptor agonist Baclofen. While racemic Baclofen is commonly prescribed, advanced pharmacokinetic (PK) studies increasingly demand enantioselective quantification to distinguish the active (R) form from the inactive (S) form.

(R)-Baclofen-d4 is the gold-standard Internal Standard (IS) for these assays. It provides two critical functions:

-

Matrix Effect Correction: The deuterium labeling (d4) mimics the ionization properties of the analyte, correcting for signal suppression/enhancement in complex matrices (plasma, CSF).

-

Chiral Locking: Using an enantiomerically pure IS allows the analyst to monitor on-column racemization or chiral inversion during the extraction process.

Physicochemical Challenges

Baclofen is a zwitterionic compound (containing both a basic amine and an acidic carboxylic acid). Its solubility is highly pH-dependent.

-

Challenge: In its zwitterionic state (near neutral pH), Baclofen exhibits minimum solubility (approx. 2 mg/mL in water) and poor solubility in pure methanol.

-

Solution: Solubility is significantly enhanced by shifting the pH away from the isoelectric point (pI) or using dipolar aprotic solvents like DMSO.

Compound Profile

| Property | Data | Notes |

| Compound | (R)-Baclofen-d4 | Typically labeled on the 4-chlorophenyl ring or the butyric acid chain.[1][2][3][4][5] |

| Form | Hydrochloride Salt (Common) or Free Base | Critical: HCl salt is water-soluble; Free base is sparingly soluble. |

| MW (Salt) | ~254.15 g/mol (varies by isotope) | Always use the specific batch MW from the CoA. |

| Solubility | DMSO (>20 mg/mL), Water (pH < 4), MeOH (Slight) | Avoid 100% MeOH for high-concentration stocks of the free base. |

| pKa | pKa1 ≈ 3.9 (COOH), pKa2 ≈ 9.6 (NH2) | Zwitterionic at pH 6–7. |

Part 2: Preparation Protocol

Materials & Equipment[7]

-

Reference Standard: (R)-Baclofen-d4 (Certified Reference Material, >98% chiral purity, >99% isotopic purity).

-

Solvents: LC-MS Grade Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Water, Formic Acid (FA).

-

Glassware: Amber borosilicate glass vials (silanized preferred to minimize adsorption).

-

Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator.

The "Universal Solubilization" Strategy

To ensure complete dissolution regardless of whether the starting material is a salt or free base, this protocol utilizes a DMSO-Anchor followed by Methanol dilution. This prevents "micro-precipitation" which often goes unnoticed but ruins calibration curves.

Step 1: Calculation

Calculate the mass required for a 1.0 mg/mL (free base equivalent) stock solution.

Step 2: Weighing

Weigh approximately 1–2 mg of (R)-Baclofen-d4 into a 2 mL amber glass vial. Record the exact mass to 0.01 mg precision.

Step 3: Primary Dissolution (The Anchor)

Add DMSO equal to 5% of the final target volume.

-

Why? DMSO disrupts the crystal lattice energy of zwitterions more effectively than methanol.

-

Action: Vortex for 30 seconds. Ensure no solid particles remain.[6]

Step 4: Dilution

Add Methanol containing 0.1% Formic Acid to reach the final volume.

-

Why Acid? The formic acid protonates the amine group (

), preventing the formation of the insoluble zwitterion and maintaining the molecule in a soluble cationic state. -

Action: Cap and invert 10 times. Sonicate for 5 minutes at ambient temperature.

Step 5: Verification & Aliquoting

Visually inspect for "schlieren" lines (oily streaks indicating incomplete mixing). Transfer 100 µL aliquots into LC-vials with low-volume inserts.

Storage & Stability[3][4][8][9]

-

Primary Stock (1 mg/mL in DMSO/MeOH): Store at -20°C or -80°C. Stable for >12 months.

-

Working Solutions (e.g., 100 ng/mL in 50:50 MeOH:H2O): Prepare fresh weekly or store at 4°C for up to 1 month.

-

Warning: Avoid repeated freeze-thaw cycles. Deuterium exchange is negligible at pH 3–5 but can occur at highly basic pH (>10).

Part 3: Workflow Visualization

Diagram 1: Preparation Workflow

This flowchart illustrates the critical "DMSO Anchor" method to ensure solubility.

Caption: Step-by-step workflow for preparing stable (R)-Baclofen-d4 stock solutions using the DMSO-Anchor technique.

Part 4: Quality Control & Troubleshooting

Validating the Stock Solution

Before using the stock for critical assays, validate it against a known standard (e.g., a non-deuterated Reference Material).

-

Isotopic Purity Check: Infuse the solution into the MS. Ensure the contribution of the d0 (unlabeled) signal is <0.5% of the d4 signal.

-

Chiral Purity Check: Inject onto a Chiral Column (e.g., Crownpak CR+ or Chiralpak AGP).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon cooling | Stock concentration too high for solvent mix. | Add 5-10% water or increase DMSO content. |

| Signal drift in MS | H/D Exchange. | Check pH of mobile phases. Ensure pH < 7. Avoid protic solvents at high pH. |

| Racemization | Thermal stress or high pH. | Keep stocks cold.[6] Avoid boiling during evaporation steps. |

| Retention Time Shift | Deuterium Isotope Effect. | Normal for d4. The d4 peak may elute 0.05–0.1 min earlier than d0. Adjust integration windows. |

Diagram 2: Solubility Logic

Understanding why we use Acid/DMSO is crucial for troubleshooting.

Caption: Mechanism of solubilization. Acidification prevents zwitterion formation, ensuring stability in organic stock solvents.

References

-

U.S. Food and Drug Administration (FDA). Clinical Pharmacology and Biopharmaceutics Review: Baclofen Solubility Profile. Available at: [Link][7]

-

Xu, X., et al. (2020). Simultaneous Quantitation of S(+)- and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS/MS. Molecules, 25(2). Available at: [Link]

Sources

- 1. EP3674287A1 - Cocrystals of (r)-baclofen - Google Patents [patents.google.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Baclofen - Wikipedia [en.wikipedia.org]

- 6. US7824697B2 - High concentration baclofen preparations - Google Patents [patents.google.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Application Note: A Robust and Validated Method for the Quantification of Baclofen in Human Plasma using Solid-Phase Extraction and LC-MS/MS with (R)-Baclofen-d4 as an Internal Standard

Abstract

This application note presents a detailed, validated, and high-throughput method for the extraction and quantification of baclofen in human plasma. The protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, with (R)-Baclofen-d4 serving as the stable isotope-labeled internal standard to ensure accuracy and precision. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity. This document is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving baclofen.

Introduction: The Clinical Significance of Baclofen and the Rationale for a Validated Bioanalytical Method

Baclofen, a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed muscle relaxant for the treatment of spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries[1]. Accurate measurement of baclofen concentrations in human plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential adverse effects.

The use of a stable isotope-labeled internal standard, such as (R)-Baclofen-d4, is paramount in modern bioanalysis. A deuterated internal standard co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, thereby compensating for variations in sample extraction and matrix effects[2]. This ensures the highest degree of accuracy and precision in quantification. This application note provides a comprehensive guide to a robust solid-phase extraction (SPE) method, which offers superior sample clean-up compared to simpler techniques like protein precipitation, leading to reduced matrix effects and improved assay performance.

Principles of Baclofen Extraction from Human Plasma

The selection of an appropriate sample preparation technique is critical for the successful analysis of drugs in biological matrices. The primary goals are to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte of interest. For baclofen in human plasma, several methods can be considered, with solid-phase extraction (SPE) offering a significant advantage in terms of cleanliness of the final extract.

2.1. A Comparative Overview of Extraction Techniques

| Extraction Method | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins. | Simple, fast, and inexpensive. | High potential for matrix effects due to co-extraction of endogenous compounds. May result in lower sensitivity[3][4]. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Good sample clean-up and concentration capabilities. | Can be labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Excellent sample clean-up, high recovery, and good concentration factor. Amenable to automation for high-throughput analysis[1][5][6]. | Method development can be more complex and costly compared to PPT. |

For this application note, a mixed-mode (C8/cation exchange) solid-phase extraction method is detailed. This approach is highly effective for baclofen, which is amphoteric in nature[7]. The C8 component retains the compound through hydrophobic interactions, while the cation exchange mechanism captures the positively charged amine group of baclofen under acidic conditions, providing a highly selective extraction.

Detailed Protocol: Solid-Phase Extraction of Baclofen from Human Plasma

This protocol is optimized for a 96-well plate format, suitable for high-throughput analysis[1].

3.1. Materials and Reagents

-

Baclofen reference standard

-

(R)-Baclofen-d4 internal standard

-

Human plasma (K2EDTA as anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Deionized water

-

Phosphate buffer (1 M, pH 4)

-

Mixed-mode C8/cation exchange 96-well SPE plates (e.g., Waters Oasis MCX)

-

96-well collection plates

-

Positive pressure or vacuum manifold for 96-well plates

-

Plate sealer

-

Centrifuge

3.2. Preparation of Solutions

-

Baclofen Stock Solution (1 mg/mL): Accurately weigh and dissolve baclofen in methanol.

-

(R)-Baclofen-d4 Internal Standard (IS) Working Solution (500 ng/mL): Prepare by diluting a stock solution in 50% methanol.

-

Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of baclofen working solutions.

-

Mobile Phase A: 2mM Ammonium formate with 0.02% v/v formic acid in water.

-

Mobile Phase B: Acetonitrile.

3.3. Sample Preparation and Extraction Workflow

The following diagram illustrates the key steps in the solid-phase extraction of baclofen from human plasma.

Caption: Solid-Phase Extraction Workflow for Baclofen.

3.4. Step-by-Step Protocol

-

Sample Pre-treatment:

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the (R)-Baclofen-d4 internal standard working solution.

-

Add 200 µL of 4% phosphoric acid in water to acidify the sample and precipitate proteins.

-

Vortex mix for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.

-

-

Solid-Phase Extraction:

-

Place a mixed-mode cation exchange 96-well SPE plate on the manifold.

-

Condition: Add 200 µL of methanol to each well.

-

Equilibrate: Add 200 µL of deionized water to each well.

-

Load: Transfer the supernatant from the pre-treated plasma samples to the corresponding wells of the SPE plate.

-

Wash 1: Add 200 µL of 2% formic acid in water to each well to remove polar interferences.

-

Wash 2: Add 200 µL of methanol to each well to remove less polar interferences.

-

Dry the plate for 2 minutes under vacuum or positive pressure.

-

Elute: Place a clean 96-well collection plate in the manifold. Add 100 µL of 5% ammonium hydroxide in methanol to each well. Repeat the elution step with another 100 µL of the elution solvent.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85:15 v/v Mobile Phase A:Mobile Phase B).

-

Seal the plate and vortex for 1 minute.

-

The samples are now ready for injection into the LC-MS/MS system.

-

LC-MS/MS Instrumental Analysis

The following parameters provide a starting point for the analysis of baclofen and (R)-Baclofen-d4. Optimization may be required depending on the specific instrumentation used.

4.1. Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | BDS Hypersil C8 (100 x 4.6 mm, 5 µm) |

| Mobile Phase A | 2mM Ammonium formate with 0.02% v/v formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 85% A, 15% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Autosampler Temperature | 5°C |

| Run Time | Approximately 3.2 minutes |

4.2. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | API-4000 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Baclofen | Q1: 214.1 m/z -> Q3: 151.0 m/z |

| (R)-Baclofen-d4 | Q1: 218.1 m/z -> Q3: 155.0 m/z |

| Curtain Gas (CUR) | Optimized for specific instrument |

| Collision Energy (CE) | Optimized for specific instrument |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

Method Validation According to Regulatory Guidelines

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The following parameters should be assessed in accordance with guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[8][9][10][11].

5.1. Key Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance of this Method |

| Linearity | Correlation coefficient (r²) > 0.99 | r² > 0.999 over a range of 5-1000 ng/mL[1][5] |

| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) | Within ±10% for both intra- and inter-day assays[5] |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. | No interference observed from endogenous plasma components[6]. |

| Recovery | Consistent, precise, and reproducible. | Absolute recovery of approximately 95%[6]. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. | The use of a deuterated internal standard effectively compensates for matrix effects[2]. |

| Stability | Analyte stability established under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Baclofen is stable in human plasma under typical laboratory handling and storage conditions. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable accuracy and precision. | 5 ng/mL in human plasma[12]. |

Conclusion

The solid-phase extraction method coupled with LC-MS/MS analysis described in this application note provides a robust, sensitive, and high-throughput solution for the quantification of baclofen in human plasma. The use of (R)-Baclofen-d4 as an internal standard ensures the highest level of accuracy and precision, making this method suitable for regulated bioanalysis in clinical and research settings. The detailed protocol and validation guidelines provided herein serve as a comprehensive resource for scientists and researchers in the field of drug development and analysis.

References

-

Bhanu Prakash, T., Krishnamanjari Pawar, A., & Geetha Madhuri, B. (n.d.). High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well plate format. International Journal of Chemical and Biochemical Sciences. Available at: [Link]

-

Nahar, L. K., Cordero, R. E., Nutt, D., Lingford-Hughes, A., Turton, S., Durant, C., Wilson, S., & Paterson, S. (2016). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 40(2), 117–123. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

Lensmeyer, G. L., Gielow, L., & Wiebe, D. A. (1999). Sensitive method for the determination of baclofen in plasma by means of solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 846(1-2), 169–173. Available at: [Link]

-

Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. Available at: [Link]

-

European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]

-

Le, G., & Wagner, J. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

-

Nahar, L. K., Cordero, R. E., Nutt, D., Lingford-Hughes, A., Turton, S., Durant, C., Wilson, S., & Paterson, S. (2016). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(2), 117–123. Available at: [Link]

-

Prakash, T. B., Pawar, A. K., & Madhuri, B. G. (2019). High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well plate format. ResearchGate. Available at: [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]

-

Wagner, J., Le, G., & Abdel-Rehim, M. (2020). Simultaneous Quantitation of S(+)- and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Molecules, 25(2), 250. Available at: [Link]

-

Nahar, L. K., Cordero, R. E., Nutt, D., Lingford-Hughes, A., Turton, S., Durant, C., Wilson, S., & Paterson, S. (2016). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. PMC. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

-

SlideShare. (n.d.). Bioanalytical method validation emea. Available at: [Link]

-

van Amsterdam, P., Arnold, M., Bansal, S., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

-

Nahar, L. K., Cordero, R. E., Nutt, D., Lingford-Hughes, A., Turton, S., Durant, C., Wilson, S., & Paterson, S. (2016). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Wagner, J., Le, G., & Abdel-Rehim, M. (2020). Simultaneous Quantitation of S(+)- and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. PMC. Available at: [Link]

-

Nahar, L. K., & Paterson, S. (2017). Validated Method for the Screening and Quantification of Baclofen, Gabapentin and Pregabalin in Human Post-Mortem Whole Blood Using Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Kim, H., et al. (2014). Determination of Baclofen Residue in Muscle, Liver, Kidney and Fat of Swine by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Wu, X., et al. (2012). Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans. Pharmaceuticals, 5(9), 978-995. Available at: [Link]

-

Wuis, E. W., et al. (1988). Determination of baclofen in human plasma and urine by high-performance liquid chromatography with fluorescence detection. Analyst, 113(7), 1143-1145. Available at: [Link]

-

Imperial College London. (n.d.). BUPRENORPHINE. Available at: [Link]

-

El-Gowelli, H. M., et al. (2017). Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. ResearchGate. Available at: [Link]

-

Wuis, E. W., et al. (1988). Determination of Baclofen in Human Plasma and Urine by High-performance liquid chromatography with Fluorescence Detection. RSC Publishing. Available at: [Link]

Sources

- 1. iscientific.org [iscientific.org]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 4. researchgate.net [researchgate.net]

- 5. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitive method for the determination of baclofen in plasma by means of solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chiral Separation of Baclofen Enantiomers by LC-MS

Abstract

This document provides a comprehensive technical guide for the enantioselective analysis of baclofen using Liquid Chromatography-Mass Spectrometry (LC-MS). Baclofen, a gamma-aminobutyric acid (GABA) derivative, is administered as a racemic mixture, yet its therapeutic activity resides primarily in the R-(-)-enantiomer. Consequently, the ability to resolve and quantify the individual enantiomers is critical for advanced pharmacokinetic, pharmacodynamic, and toxicological studies. This guide details the underlying principles of chiral separation and provides two distinct, robust protocols utilizing different chiral stationary phases (CSPs). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the scientific rationale behind them to ensure reproducible and reliable results.

Introduction: The Rationale for Enantioselective Baclofen Analysis

Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) is a widely prescribed muscle relaxant and antispasmodic agent that functions as an agonist for GABA-B receptors in the spinal cord.[1] It is commercially available as a racemic mixture, containing equal parts of the S-(+)- and R-(-)-enantiomers.[1] The pharmacological activity, however, is not equally distributed. The R-(-)-baclofen isomer is the active eutomer, possessing significantly higher potency as a GABA-B agonist, while the S-(+)-baclofen distomer is substantially less active. This stereoselectivity in its mechanism of action necessitates analytical methods capable of differentiating the enantiomers to accurately characterize its metabolic fate and therapeutic window.

Enantioselective quantification is indispensable for:

-

Pharmacokinetic (PK) Studies: To determine if absorption, distribution, metabolism, and excretion (ADME) processes are stereoselective.

-

Pharmacodynamic (PD) Studies: To correlate the concentration of the active R-(-)-enantiomer with clinical efficacy and side effects.

-

Toxicology: To assess any potential toxicity associated with the distomer or altered enantiomeric ratios.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the ideal platform for this challenge, providing the high selectivity of chiral chromatography with the unparalleled sensitivity and specificity of mass-based detection.[2][3]

The Principle of Chiral Recognition in Liquid Chromatography

Chiral separation by LC is achieved by creating a chiral environment in which the two enantiomers, having identical physical properties in an achiral environment, can form transient, diastereomeric complexes with a chiral selector. These complexes have different energies of formation and stability, leading to different retention times on the chromatographic column.

The core of this technique is the Chiral Stationary Phase (CSP). For baclofen, several types of CSPs have proven effective:

-

Macrocyclic Glycopeptide CSPs: These are highly versatile and broadly applicable in reversed-phase and polar organic modes, making them exceptionally compatible with mass spectrometry.[4] CSPs based on antibiotics like Vancomycin and Teicoplanin create multiple interaction points (hydrogen bonding, ionic, hydrophobic, and steric) that allow for effective chiral recognition of molecules like baclofen.[5][6]

-

Ligand-Exchange CSPs: This technique involves a CSP coated with a chiral ligand (e.g., an amino acid) and the addition of a metal ion, typically copper (II), to the mobile phase.[7] The analyte enantiomers form diastereomeric ternary complexes with the stationary phase ligand and the metal ion, with differing stabilities causing separation. While effective, the use of non-volatile metal salts like CuSO₄ presents challenges for direct ESI-MS coupling and requires careful consideration.[7]

The choice of mobile phase—including the organic modifier, pH, and buffer—is critical for optimizing these interactions and achieving baseline resolution. For LC-MS, volatile buffers such as ammonium acetate or ammonium formate are essential to prevent source contamination and signal suppression.[8]

Analytical Workflow Overview

The successful chiral analysis of baclofen in biological matrices follows a structured workflow, from sample collection to final data interpretation. This process ensures the removal of interfering substances and the accurate quantification of each enantiomer.

Application Protocol 1: Vancomycin-Based CSP with Reversed-Phase LC-MS/MS

This protocol leverages a macrocyclic glycopeptide CSP, which is highly robust and directly compatible with standard ESI-MS interfaces. It is optimized for the analysis of baclofen enantiomers in human plasma.

4.1. Rationale for Method Choices

-

Chiral Stationary Phase: A vancomycin-based CSP is selected for its proven ability to resolve a wide range of chiral amines and acids under reversed-phase conditions that are ideal for MS detection.[4][5]

-

Internal Standard (IS): Baclofen-d4, a stable isotope-labeled version of the analyte, is the gold standard for quantitative LC-MS. It co-elutes chromatographically and experiences identical matrix effects and ionization suppression/enhancement, ensuring the highest accuracy.[3]

-

Sample Preparation: Solid Phase Extraction (SPE) with a mixed-mode cation exchange sorbent provides a highly effective cleanup for plasma samples. It removes proteins and phospholipids while retaining the amphoteric baclofen molecule, leading to a clean extract and improved assay robustness.

-

Mobile Phase: A simple methanol/water mobile phase with ammonium acetate provides a volatile buffer system that is MS-friendly. The pH is adjusted to optimize the ionization state of baclofen and its interaction with the CSP.[5]

4.2. Materials and Reagents

-

Standards: R-(-)-Baclofen, S-(+)-Baclofen, Baclofen-d4 (Internal Standard)

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water

-

Reagents: Ammonium Acetate, Formic Acid, Phosphoric Acid

-

SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30 mg)

-

Plasma: Blank human plasma (K2-EDTA)

4.3. Detailed Step-by-Step Protocol

A. Sample Preparation (Solid Phase Extraction)

-

Pre-treatment: To 200 µL of human plasma in a polypropylene tube, add 20 µL of Baclofen-d4 working solution (e.g., 500 ng/mL) and vortex.

-

Acidification: Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step ensures the amine group on baclofen is protonated for binding to the cation exchange sorbent.

-

SPE Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash 1: 1 mL of 0.1 M Formic Acid in water to remove water-soluble interferences.

-

Wash 2: 1 mL of Methanol to remove lipids and other organic-soluble interferences.

-

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

B. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC System |

| Column | Chirobiotic V2 (Vancomycin), 150 x 2.1 mm, 5 µm |

| Mobile Phase | 90:10 (v/v) Methanol / 10 mM Ammonium Acetate in Water (pH adjusted to 4.5) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 5 µL |

| Run Time | ~12 minutes |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Baclofen: 214.1 > 151.1 (Quantifier), 214.1 > 115.1 (Qualifier) |

| Baclofen-d4: 218.1 > 155.1 | |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Table 1: LC-MS/MS parameters for Protocol 1. |

4.4. Expected Results

This method should provide baseline separation of the R-(-)- and S-(+)-baclofen enantiomers within approximately 11 minutes.[5] The use of a deuterated internal standard allows for accurate quantification over a linear range typically from low ng/mL to 1000 ng/mL.[2]

Application Protocol 2: Ligand-Exchange CSP with HPLC-MS

This protocol describes an alternative method using a ligand-exchange CSP. It is a powerful technique for separating chiral amino acids and related structures. However, its direct coupling to ESI-MS requires careful consideration due to the use of non-volatile mobile phase additives.

5.1. Rationale and Expert Insights

-

Chiral Stationary Phase: A P-chiral phosphonic acid-based ligand-exchange column (e.g., Phenomenex Chirex 3126) provides a different selectivity mechanism compared to macrocyclic glycopeptides. This can be advantageous if co-eluting matrix components interfere with the analysis in Protocol 1.

-

MS Compatibility Challenge: The mobile phase contains copper sulfate (CuSO₄), a non-volatile salt that is highly detrimental to standard ESI sources, causing rapid signal decline and source contamination.[7]

-

Expert Recommendation: Direct coupling of this mobile phase to the MS is not recommended . This protocol is presented for completeness but should be implemented with caution. A potential, though complex, workaround involves post-column splitting where a very small fraction of the eluent enters the MS, minimizing contamination. A more practical approach for routine analysis would be to use this LC method with UV detection, or to revert to an MS-friendly method like Protocol 1. The inclusion of this protocol serves to highlight the importance of mobile phase selection in LC-MS method development.

-

5.2. Materials and Reagents

-

Standards & Solvents: As in Protocol 1.

-

Reagents: Copper (II) Sulfate (CuSO₄), Sodium Acetate.

-

SPE Cartridges: Reversed-phase C18 cartridges.

5.3. Detailed Step-by-Step Protocol

A. Sample Preparation (Reversed-Phase SPE)

-

Pre-treatment: Dilute 200 µL of plasma with 800 µL of water and add the internal standard.

-

SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

-

Loading: Load the diluted plasma sample.

-

Washing: Wash with 1 mL of water to remove salts and polar interferences.

-

Elution: Elute with 1 mL of Methanol.

-

Evaporation & Reconstitution: Evaporate and reconstitute in 100 µL of the mobile phase.[7]

B. LC-MS Conditions

| Parameter | Condition |

| LC System | HPLC System |

| Column | Phenomenex Chirex 3126 (D)-penicillamine, 150 x 4.6 mm, 5 µm |

| Mobile Phase | 17:83 (v/v) Acetonitrile / 20 mM Sodium Acetate + 0.4 mM CuSO₄ in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm (Primary); MS detection requires significant modification |

| Table 2: LC parameters for Protocol 2. MS parameters would be similar to Protocol 1 but are contingent on resolving the mobile phase incompatibility. |

Mechanism of Chiral Separation

The ability of a CSP to differentiate between enantiomers relies on establishing at least three points of interaction, creating a transient diastereomeric complex with a discernible energy difference. This concept is often referred to as the "three-point interaction model."

Conclusion

The enantioselective analysis of baclofen by LC-MS is a critical tool for advancing our understanding of its pharmacology. The macrocyclic glycopeptide-based method (Protocol 1) represents a robust, sensitive, and MS-compatible approach suitable for routine analysis in regulated bioanalytical laboratories. While alternative methods like ligand-exchange chromatography exist and offer different selectivity, they may require significant adaptation for MS-based detection. By carefully selecting the chiral stationary phase, optimizing mobile phase conditions, and employing rigorous sample preparation, researchers can achieve reliable and accurate quantification of R-(-)- and S-(+)-baclofen, paving the way for more precise clinical and pharmacological assessments.

References

-

ResearchGate. Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Available at: [Link]

-

PubMed. Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Available at: [Link]

-

Prakash, T. B., et al. (2024). High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well plate format. International Journal of Chemical and Biochemical Sciences, 25(19), 601-609. Available at: [Link]

-

National Institutes of Health (NIH). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Available at: [Link]

-

Oxford Academic. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

-

Srinivas, N. R., et al. LC–MS/MS assay for baclofen, a derivative of γ –aminobutyric acid (GABA) in human plasma and its application to a pharmacokinetic study. International Journal of PharmTech Research, 11(1), 82-89. Available at: [Link]

-

National Institutes of Health (NIH). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

-

National Institutes of Health (NIH). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. Available at: [Link]

Sources

- 1. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iscientific.org [iscientific.org]

Topic: Robust Sample Preparation Strategies for the Quantification of (R)-Baclofen-d4 in Human Urine via LC-MS/MS

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the sample preparation of (R)-Baclofen and its deuterated internal standard, (R)-Baclofen-d4, from human urine for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Baclofen, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is primarily excreted unchanged in the urine. Accurate quantification in this complex biological matrix requires effective sample preparation to remove interferences and ensure high recovery. This guide focuses on two primary methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). We will delve into the mechanistic rationale behind each protocol step, providing field-proven insights to ensure reproducibility and accuracy. The use of a stable isotope-labeled internal standard like (R)-Baclofen-d4 is critical for correcting matrix effects and variabilities during sample processing and analysis.[1] Additionally, we will address the optional, yet often crucial, step of enzymatic hydrolysis to account for any glucuronide metabolites.[2][3]

Introduction and Scientific Principles

(R)-Baclofen is the active enantiomer of baclofen, a muscle relaxant and antispasmodic agent. Pharmacokinetic and toxicological studies necessitate its accurate measurement in biological fluids, with urine being a primary matrix for assessing excretion.[4][5] The urinary matrix, however, is complex, containing a high concentration of salts, urea, and other endogenous compounds that can interfere with analysis and cause ion suppression or enhancement in mass spectrometry.[6]

The core principle of the methods described herein is the selective isolation of the analyte of interest, (R)-Baclofen, and its internal standard, (R)-Baclofen-d4, from these interfering components. (R)-Baclofen-d4 is the ideal internal standard as its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

Solid-Phase Extraction (SPE): This technique relies on the partitioning of the analyte between the liquid sample (urine) and a solid stationary phase packed in a cartridge. For a zwitterionic compound like baclofen, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) provides superior selectivity and cleanup.[7] The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte.

Enzymatic Hydrolysis: A portion of baclofen may be excreted as a glucuronide conjugate.[2] To measure the total baclofen concentration, it is often necessary to first cleave this conjugate using a β-glucuronidase enzyme, converting it back to the parent drug before extraction.[8]

Materials and Reagents

-

Standards: (R)-Baclofen and (R)-Baclofen-d4 certified reference standards (1 mg/mL).

-

Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Ethyl Acetate (analytical grade), Isopropanol (analytical grade).

-

Reagents: Formic acid (LC-MS grade), Ammonia solution (analytical grade), Ammonium acetate, Acetic acid, Deionized water (18.2 MΩ·cm).

-

Enzymes: β-glucuronidase from Helix pomatia or a recombinant equivalent.[9]

-

SPE Cartridges: Mixed-mode polymeric cation exchange SPE cartridges (e.g., C8/cation exchange).[7]

-

Labware: Volumetric flasks, pipettes, 1.5 mL microcentrifuge tubes, 15 mL polypropylene tubes, glass test tubes, 96-well plates (optional).[1]

-

Equipment: Centrifuge, vortex mixer, SPE vacuum manifold, sample concentrator/evaporator (with nitrogen gas supply), pH meter, analytical balance, water bath or incubator.[8]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Primary Stock Solutions (100 µg/mL): Prepare separate stock solutions of (R)-Baclofen and (R)-Baclofen-d4 by diluting the 1 mg/mL certified standards in deionized water.

-

Working Standard Solution (10 µg/mL): Prepare a working solution of (R)-Baclofen by diluting the primary stock solution in deionized water.

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare the IS spiking solution by diluting the (R)-Baclofen-d4 primary stock in deionized water.

-

Calibration (CAL) Standards and Quality Control (QC) Samples: Prepare CAL standards and QC samples by spiking appropriate amounts of the (R)-Baclofen working solution into pooled, drug-free human urine. A typical calibration curve might range from 10 ng/mL to 2000 ng/mL.[1][4]

Protocol 1: Enzymatic Hydrolysis (Optional)

This step is performed if the quantification of total baclofen (parent + glucuronide metabolite) is required.

-

Buffer Preparation: Prepare a 1 M ammonium acetate buffer and adjust the pH to 5.0 with acetic acid.[3]

-

Sample Aliquoting: To a 1.5 mL tube, add 500 µL of urine sample (blank, CAL, QC, or unknown).

-

Internal Standard Spiking: Add 50 µL of the 1 µg/mL IS spiking solution ((R)-Baclofen-d4) to each tube.

-

Enzyme Addition: Add 100 µL of the acetate buffer, followed by 20 µL of β-glucuronidase solution (e.g., ≥100,000 U/mL).[9]

-

Incubation: Vortex the tubes gently and incubate in a water bath at 60-65°C for 2-3 hours.[3][8]

-

Termination: After incubation, allow samples to cool to room temperature. The sample is now ready for extraction.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a high degree of sample cleanup and is recommended for achieving the lowest limits of quantification.[7]

-

Sample Pre-treatment:

-

If hydrolysis was performed, use the entire 670 µL sample.

-

If hydrolysis was not performed, take 500 µL of urine, spike with 50 µL of IS, and add 120 µL of deionized water.

-

Add 1 mL of 100 mM phosphate buffer (pH 6.0) to each sample and vortex. This step normalizes the sample pH before loading onto the SPE cartridge.

-

-

SPE Cartridge Conditioning:

-

Pass 1 mL of Methanol through the cartridge.

-

Pass 1 mL of Deionized Water through the cartridge.

-

Causality: These steps activate the C8 reversed-phase mechanism and ensure the sorbent is in the correct aqueous environment for sample loading. Do not let the sorbent go dry after this step.

-

-

Sample Loading:

-

Load the entire pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly (1-2 mL/min).

-

Causality: At pH 6.0, baclofen's primary amine is protonated, allowing it to bind to the cation exchange functional groups on the sorbent. The C8 chain provides additional retention via hydrophobic interaction.

-

-

Washing:

-

Wash 1: Add 1 mL of deionized water.

-

Wash 2: Add 1 mL of 0.1 M acetic acid.

-

Wash 3: Add 1 mL of Methanol.

-

Causality: The water and acid washes remove highly polar interferences like salts and urea. The methanol wash removes less polar, non-basic interferences that are retained by the C8 mechanism. Baclofen remains bound to the strong cation exchanger.

-

-

Elution:

-

Dry the cartridge under vacuum for 5 minutes to remove residual wash solvents.

-

Elute the analytes with 1 mL of a 5% ammonia solution in methanol (v/v).

-

Causality: The high pH of the ammoniated methanol neutralizes the charge on baclofen's primary amine, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 2mM Ammonium formate:Acetonitrile) and vortex.[1]

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

Caption: Workflow for Solid-Phase Extraction (SPE) of (R)-Baclofen-d4 from urine.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a simpler, faster alternative to SPE, though it may result in a less clean extract. It relies on the differential solubility of the analyte in two immiscible liquid phases.

-

Sample Preparation:

-

To a 15 mL polypropylene tube, add 1 mL of urine (hydrolyzed or non-hydrolyzed).

-

Spike with 50 µL of the 1 µg/mL IS solution.

-

Add 200 µL of concentrated ammonia solution to basify the sample to pH > 9.

-

Causality: At a basic pH, baclofen is in its neutral form, which increases its solubility in organic solvents.

-

-

Extraction:

-

Collection and Evaporation:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

Caption: Workflow for Liquid-Liquid Extraction (LLE) of (R)-Baclofen-d4 from urine.

Data and Expected Performance

The following tables summarize typical analytical parameters and expected method performance based on published literature.

Table 1: Typical LC-MS/MS Analytical Conditions

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | C18 or C8, 100 x 4.6 mm, 5 µm | Provides good reversed-phase retention and peak shape for baclofen.[1] |

| Mobile Phase A | 2 mM Ammonium Formate w/ 0.02% Formic Acid in Water | Volatile buffer compatible with MS and aids in protonation for positive ion mode.[1] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical scale columns.[1] |

| Gradient | Isocratic (e.g., 85% A, 15% B) or a shallow gradient | An isocratic method is simpler and faster if sufficient separation is achieved.[1] |

| Injection Volume | 2 - 10 µL | Standard injection volume.[11] |

| Ionization Mode | ESI Positive | Baclofen contains a primary amine that is readily protonated. |

| MRM Transitions | (R)-Baclofen: m/z 214 -> 151; (R)-Baclofen-d4: m/z 218 -> 155 | Precursor ion corresponds to [M+H]+. Product ions result from characteristic fragmentation. |

Table 2: Expected Method Performance Characteristics

| Parameter | Expected Value | Description |

|---|---|---|

| Linearity (r²) | > 0.995 | Demonstrates a strong correlation between concentration and instrument response.[4] |

| Lower Limit of Quantification (LLOQ) | 2 - 25 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[4][7] |

| Accuracy (QC Samples) | 85 - 115% | Closeness of the measured concentration to the true value.[4] |

| Precision (RSD%) | < 15% | The degree of scatter or agreement between a series of measurements.[4] |

| Recovery (SPE) | > 30% (but consistent) | The efficiency of the extraction process. While higher is better, consistency is key and is corrected for by the IS.[11] |

| Matrix Effect | < 25% | The effect of co-eluting matrix components on the ionization of the analyte. Should be minimal and consistent.[2] |

Trustworthiness and Validation

To ensure the trustworthiness of results, any implementation of these protocols must be accompanied by a full method validation according to regulatory guidelines (e.g., FDA, EMA). This involves assessing:

-

Selectivity and Specificity: Analyzing blank urine from multiple sources to ensure no endogenous interferences are present at the retention time of the analytes.[4]

-

Matrix Effects: Evaluating the impact of the urine matrix on ionization by comparing the response of an analyte in a post-extraction spiked sample to a pure solution.[2][11]

-

Recovery: Assessing the efficiency of the extraction process across the concentration range.[11]

-

Stability: Testing the stability of baclofen in urine under various storage conditions (freeze-thaw, long-term storage).[4]

Conclusion

The reliable quantification of (R)-Baclofen-d4 in urine is achievable through carefully executed sample preparation. Solid-Phase Extraction using a mixed-mode sorbent offers excellent sample cleanup and sensitivity, making it the preferred method for demanding applications. Liquid-Liquid Extraction provides a simpler, high-throughput alternative suitable for less stringent sensitivity requirements. The inclusion of an enzymatic hydrolysis step is critical when total baclofen concentrations are needed. The use of a stable isotope-labeled internal standard is non-negotiable for achieving the accuracy and precision required in research and clinical settings.

References

-

Kim, H. Y., et al. (2013). Liquid chromatography-tandem mass spectrometry determination of baclofen in various biological samples and application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Wad, N., & Gæde, B. (1989). Determination of baclofen and alpha-baclofen in rat liver homogenate and human urine using solid-phase extraction, o-phthalaldehyde-tert.-butyl thiol derivatization and high-performance liquid chromatography with amperometric detection. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

ResearchGate. (n.d.). Liquid chromatography–tandem mass spectrometry determination of baclofen in various biological samples and application to a pharmacokinetic study | Request PDF. Available at: [Link]

-

Narapusetti, A., et al. (2018). LC–MS/MS assay for baclofen, a derivative of γ –aminobutyric acid (GABA) in human plasma and its application to a pharmacokinetic study. International Journal of PharmTech Research. Available at: [Link]

-

Goullé, J. P., et al. (2016). Liquid chromatography mass spectrometry high resolution for the determination of baclofen and its metabolites in plasma. Application to therapeutic drug monitoring. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Development of an HPLC Method for Determining Baclofen | Request PDF. Available at: [Link]

-

Nahar, K., & Tummuru, M. K. R. (2019). High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well plate. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Restek. (2020). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Available at: [Link]

-

Tosunoğlu, S., & Ersoy, L. (1995). Determination of Baclofen in Human Plasma and Urine by High-performance liquid chromatography with Fluorescence Detection. The Analyst. Available at: [Link]

-

Tosunoğlu, S., & Ersoy, L. (1995). Determination of baclofen in human plasma and urine by high-performance liquid chromatography with fluorescence detection. Analyst. Available at: [Link]

-

Andersen, M. K., et al. (2021). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Molecules. Available at: [Link]

-

Phenomenex. (n.d.). Validation of an Automated Method to Remove β-Glucuronidase from Hydrolyzed Pain Management Urine Sample. Available at: [Link]

-

Nahar, K., et al. (2015). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

-

Nahar, K., et al. (2015). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

-

Idaho State Police Forensic Services. (2014). Urine general drug extraction rev 7. Available at: [Link]

Sources

- 1. iscientific.org [iscientific.org]

- 2. researchgate.net [researchgate.net]

- 3. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

- 4. Liquid chromatography-tandem mass spectrometry determination of baclofen in various biological samples and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]

- 7. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isp.idaho.gov [isp.idaho.gov]

- 11. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Assessment of R-Baclofen (Arbaclofen): Protocols for Plasma and Brain Disposition

Abstract & Strategic Rationale

R-Baclofen (Arbaclofen) is the active

The Challenge:

The primary hurdle in R-baclofen therapeutics is the Blood-Brain Barrier (BBB).[2] While the drug is hydrophilic, it does not rely on passive diffusion. Instead, it requires active transport via the Large Neutral Amino Acid Transporter 1 (LAT1). Consequently, preclinical PK studies must not only measure systemic exposure (

This Application Note provides a validated workflow for determining the PK profile of R-baclofen in rodent models, emphasizing stereochemical integrity and accurate CNS quantification.

Experimental Design & Dosing Strategy

To generate translatable data, the study design must account for the short half-life of R-baclofen and its renal elimination pathway.

Animal Model Selection

-

Species: Mouse (C57BL/6J) or Rat (Sprague-Dawley).

-

Justification: C57BL/6J is the standard background for genetic models (e.g., Fmr1 knockouts) often treated with R-baclofen.

-

Fasting: Animals should be fasted 4 hours pre-dose to normalize gastric emptying for oral (PO) groups, but water must be provided ad libitum.

Formulation Logic

R-baclofen is zwitterionic; its solubility is pH-dependent.

-

Vehicle: 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.

-

Stability: Prepare fresh. R-baclofen is chemically stable in aqueous solution, but stereochemical inversion (racemization) is negligible under physiological conditions.

Dosing Regimen

| Parameter | Intravenous (IV) | Oral Gavage (PO) | Rationale |

| Dose | 3 mg/kg | 3 - 10 mg/kg | IV provides absolute bioavailability ( |

| Volume | 5 mL/kg (Mouse) | 10 mL/kg (Mouse) | Standard physiological limits to prevent hemodynamic stress. |

| Site | Lateral Tail Vein | Gastric Intubation | Bolus delivery. |

Sample Collection: The "Clean Brain" Protocol

Critical Directive: R-baclofen has a low Brain-to-Plasma ratio (~0.05 - 0.1). Residual blood in brain capillaries will artificially inflate brain concentration data by 20-40%. Transcardial perfusion is mandatory.

Workflow Diagram

The following DOT diagram illustrates the critical path from dosing to analysis, highlighting the perfusion step.

Figure 1: Pharmacokinetic workflow emphasizing the transcardial perfusion step necessary to remove intravascular drug contamination from brain tissue.

Detailed Protocol

-

Anesthesia: Deeply anesthetize animal (e.g., Ketamine/Xylazine or Isoflurane).

-

Terminal Blood: Collect blood via cardiac puncture into K2EDTA tubes. Centrifuge (2000 x g, 10 min, 4°C) to harvest plasma.

-

Perfusion:

-

Cut the right atrium.

-

Insert a needle into the left ventricle.

-

Perfuse with ice-cold PBS for ~2 minutes until the liver clears and fluid exiting the atrium is clear.

-

-

Brain Harvest: Remove brain, rinse in saline, blot dry, and weigh.

-

Storage: Snap freeze all samples on dry ice immediately. Store at -80°C.

Bioanalytical Method (LC-MS/MS)[5][6]

This method uses a standard C18 column.[5] Since the input is pure R-baclofen and in vivo racemization is negligible, a chiral column is not strictly required for standard PK, significantly reducing run times.

Sample Preparation (Protein Precipitation)

-

Thaw: Plasma and Brain Homogenate (homogenized 1:3 w/v in PBS).

-

Aliquot: Transfer 50 µL of sample to a 96-well plate.

-

Internal Standard (IS): Add 200 µL of Acetonitrile/Methanol (50:50) containing Baclofen-d4 (100 ng/mL).

-

Mix: Vortex for 5 min @ 1200 rpm.

-

Clarify: Centrifuge at 4000 rpm for 15 min at 4°C.

-

Transfer: Inject 5 µL of the supernatant.

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Column: Waters XSelect HSS T3 C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

-

Note: HSS T3 is ideal for retaining polar compounds like baclofen.

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-0.5 min: 2% B

-

0.5-2.0 min: 2% to 90% B

-

2.0-3.0 min: 90% B

-

3.1 min: Re-equilibrate at 2% B.

-

Mass Spectrometry Parameters (MRM)

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| R-Baclofen | ESI (+) | 214.1 | 151.1 | 30 | 20 |

| Baclofen-d4 | ESI (+) | 218.1 | 155.1 | 30 | 20 |

Self-Validation Check: The transition 214->151 corresponds to the loss of ammonia and the carboxylic acid moiety (typical for GABA analogs). Ensure the peak shape is symmetrical; tailing indicates secondary interactions (add 5mM Ammonium Formate to MP A if needed).

Mechanistic Insight: The BBB Transport

Understanding why R-baclofen enters the brain is crucial for interpreting data. It is not passive diffusion.

Figure 2: Stereoselective transport mechanism. R-Baclofen utilizes the Large Neutral Amino Acid Transporter (LAT1) more efficiently than the S-enantiomer, facilitating CNS entry.

Data Analysis & Interpretation

Calculate parameters using Non-Compartmental Analysis (NCA) (e.g., Phoenix WinNonlin or PKsolver).

Key Parameters to Report

| Parameter | Unit | Definition | Significance |

| ng/mL | Peak Concentration | Efficacy driver; toxicity indicator. | |

| h | Time to Peak | Absorption rate (PO). | |

| h*ng/mL | Total Exposure | Measure of bioavailability. | |

| h | Half-life | Determines dosing frequency (usually short for Baclofen). | |

| Ratio | The Golden Metric. Indicates BBB penetration efficiency. |

Troubleshooting Low Brain Exposure

If

-

Check Perfusion: Did you wash out the drug? (Actually, poor perfusion increases apparent levels, so low levels usually mean real poor entry).

-

Check Transporters: High dietary protein (amino acids) can compete with R-baclofen for LAT1 transport. Ensure standard chow is used and animals are fasted appropriately before dosing.

References

-

Lal, R., et al. (2009). Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption and pharmacokinetics. Journal of Pharmacology and Experimental Therapeutics.

-

Vittitow, S., et al. (2014). Pharmacokinetics and safety of Arbaclofen in children and adolescents with Autism Spectrum Disorder. Journal of Clinical Pharmacology.

-

van Bree, J. B., et al. (1991). Stereoselective transport of baclofen across the blood-brain barrier in rats. Pharmaceutical Research.

-

Xu, F., et al. (2021). LC-MS/MS method for the simultaneous quantification of baclofen and its prodrug in mouse plasma and brain: Application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. Arbaclofen extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Towards Preclinical Validation of Arbaclofen (R-baclofen) Treatment for 16p11.2 Deletion Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INSAR 2018 Annual Meeting: Towards Preclinical Validation of Arbaclofen (R-baclofen) Treatment for 16p11.2 Deletion Syndrome [insar.confex.com]

- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.uu.nl [research-portal.uu.nl]

Application Note: Robust Solid-Phase Extraction (SPE) Protocols for the Accurate Quantification of Baclofen in Biological Matrices

Abstract

This comprehensive guide provides detailed, field-proven solid-phase extraction (SPE) protocols for the quantification of Baclofen in biological matrices such as plasma and urine. Moving beyond a simple recitation of steps, this document delves into the causal chemical principles governing each protocol, ensuring researchers, scientists, and drug development professionals can confidently implement and adapt these methods. We present two primary, validated approaches: a mixed-mode cation exchange protocol for highly selective extraction and a streamlined polymeric reversed-phase protocol for high-throughput applications. This guide is designed to be a self-validating system, grounded in authoritative references and practical insights to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge of Baclofen

Baclofen, a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a widely used muscle relaxant for treating spasticity.[1] Accurate quantification in biological fluids is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[2][3] However, Baclofen's chemical nature presents a distinct analytical challenge. It is an amphoteric, zwitterionic molecule, possessing both a carboxylic acid group and a primary amine group.[4][5] This dual character makes it difficult to efficiently extract using traditional liquid-liquid extraction methods.[4] Solid-phase extraction (SPE) offers a superior solution by providing targeted retention mechanisms for cleaner extracts and higher recovery.[3][6]

Understanding the physicochemical properties of Baclofen is paramount for developing a robust SPE method. Key properties are summarized in the table below.

| Property | Value | Significance for SPE Method Development |

| Molecular Weight | 213.66 g/mol [7] | Basic property for mass spectrometry detection. |

| pKa | 3.9 (carboxylic acid), 9.6 (amine) | Dictates the charge state of the molecule at different pH values, which is crucial for ion-exchange SPE. |

| LogP | 1.3 | Indicates moderate lipophilicity, suitable for reversed-phase retention. |

| Solubility | Slightly soluble in water[8] | Pre-treatment steps may be required to ensure full solubilization in the sample matrix. |

The goal of a well-designed SPE protocol is to exploit these properties to selectively isolate Baclofen from endogenous interferences like salts, proteins, and phospholipids, which can cause ion suppression in mass spectrometry-based detection.[9]

Principles of SPE Sorbent Selection for Baclofen

The choice of SPE sorbent is the most critical decision in method development. For Baclofen, two primary strategies have proven highly effective: Mixed-Mode Cation Exchange and Polymeric Reversed-Phase.

Mixed-Mode Strong Cation Exchange (MCX)

Mixed-mode sorbents, such as Waters Oasis MCX, offer a dual retention mechanism, combining reversed-phase (e.g., C8 or C18) and ion-exchange functionalities.[10][11] Oasis MCX contains both a hydrophobic divinylbenzene-N-vinylpyrrolidone copolymer and strong cation exchange sulfonic acid groups (-SO₃⁻).[11]

Mechanism of Action: This dual functionality is ideal for a zwitterionic compound like Baclofen.[4]

-

pH Adjustment: The sample (e.g., plasma) is acidified to a pH of approximately 4.[3][4] At this pH, the carboxylic acid group of Baclofen (pKa ~3.9) is partially protonated (neutral), while the primary amine (pKa ~9.6) is fully protonated (-NH₃⁺), giving the molecule a net positive charge.

-

Retention: The positively charged Baclofen is strongly retained by the negatively charged sulfonic acid groups of the sorbent via cation exchange.[4] Additionally, the chlorophenyl ring of Baclofen interacts with the hydrophobic backbone of the sorbent via reversed-phase interactions.

-

Selective Washing: This strong, dual retention allows for rigorous washing steps. An acidic aqueous wash removes polar interferences, and an organic wash (e.g., methanol) removes non-polar interferences like phospholipids, without dislodging the target analyte.

-

Elution: To elute Baclofen, a basic organic solution (e.g., 5% ammonium hydroxide in methanol) is used.[12] The high pH neutralizes the primary amine group, disrupting the ionic interaction and allowing the analyte to be released from the sorbent.

This strategy provides exceptionally clean extracts, which is highly advantageous for sensitive LC-MS/MS analysis.

Polymeric Reversed-Phase (e.g., Oasis HLB)

Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are another excellent choice.[13][14] Oasis HLB is a water-wettable copolymer made from a balance of two monomers: lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone.[15] This water-wettable characteristic prevents the sorbent bed from drying out, leading to more reproducible results, even with simplified protocols.[14]

Mechanism of Action:

-

Retention: The primary retention mechanism is reversed-phase interaction between the hydrophobic parts of Baclofen (the chlorophenyl ring) and the divinylbenzene component of the sorbent.

-

Simplified Protocol: Due to the sorbent's water-wettable nature, the conditioning and equilibration steps can often be eliminated, leading to a faster, 3-step "Load-Wash-Elute" protocol.[14][16]

-

Broad Applicability: While not as selective as mixed-mode SPE, this method is robust and effective for a wide range of analytes, making it suitable for high-throughput screening environments.[14]

Detailed Experimental Protocols

The following protocols are designed for the extraction of Baclofen from human plasma and are adaptable for other biological fluids. It is recommended to use a deuterated internal standard (e.g., Baclofen-d4) to ensure accuracy and precision by compensating for any analyte loss during sample preparation and for matrix effects.[17][18]

Protocol 1: High-Selectivity Mixed-Mode Cation Exchange (MCX) SPE

This protocol is based on established methods for extracting basic drugs from plasma and provides very clean extracts.[3][4][12]

Workflow Diagram:

Caption: High-Selectivity Mixed-Mode Cation Exchange (MCX) SPE Workflow.

Step-by-Step Methodology:

-

Sample Pre-treatment:

-

To 100 µL of plasma sample (or calibrator/QC), add the internal standard solution.

-

Add 100 µL of 4% phosphoric acid (H₃PO₄) in water.[12]

-

Vortex to mix. This step ensures proteins are precipitated and the pH is lowered to protonate Baclofen's amine group.

-

-

SPE Cartridge/Plate Loading (using Oasis MCX µElution Plate):

-

Directly load the entire pre-treated sample onto the Oasis MCX plate wells. There is no need for prior conditioning or equilibration.[12]

-

-

Wash Steps:

-

Wash 1 (Aqueous): Add 200 µL of 2% formic acid in water to each well. Apply vacuum/positive pressure to pass the solution through. This step removes highly polar, water-soluble interferences.[12]

-

Wash 2 (Organic): Add 200 µL of methanol to each well. Apply vacuum/positive pressure. This step removes non-polar interferences such as phospholipids.[12]

-

-

Elution:

-

Elute Baclofen by adding two aliquots of 25 µL of freshly prepared 5% ammonium hydroxide in a 50:50 acetonitrile:methanol solution.[12]

-

Allow the solvent to soak for a minute before applying vacuum/positive pressure to collect the eluate.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

-

Protocol 2: High-Throughput Polymeric Reversed-Phase (HLB) SPE

This simplified 3-step protocol is ideal for rapid sample processing without compromising recovery, leveraging the unique properties of the Oasis HLB sorbent.[13][14]

Workflow Diagram:

Caption: High-Throughput Polymeric Reversed-Phase (HLB) SPE Workflow.

Step-by-Step Methodology:

-

Sample Pre-treatment:

-

To 100 µL of plasma sample (or calibrator/QC), add the internal standard solution.

-

Dilute the sample 1:1 by adding 100 µL of 4% phosphoric acid (H₃PO₄) in water.[13]

-

Vortex to mix.

-

-

Load:

-

Wash:

-

Add 200 µL of 5% methanol in water to each well.[13]

-

Apply vacuum/positive pressure to pass the solution through, washing away salts and other polar interferences.

-

-

Elute:

-

Add two aliquots of 25 µL of methanol to elute Baclofen.[13]

-

Collect the eluate for analysis. Depending on the sensitivity of the LC-MS/MS system, this eluate may be injected directly or after dilution with water to match the initial mobile phase conditions.

-

Protocol Comparison and Expected Performance

The choice between the MCX and HLB protocols depends on the specific requirements of the assay, such as the need for ultimate sensitivity versus high throughput.

| Parameter | Protocol 1: Oasis MCX | Protocol 2: Oasis HLB | Rationale / Comments |

| Primary Mechanism | Mixed-Mode (Ion Exchange & Reversed-Phase) | Reversed-Phase | MCX offers higher selectivity due to dual retention.[10] |

| Selectivity | Very High | High | MCX's orthogonal wash steps provide superior matrix removal. |

| Protocol Steps | 4-Step (Load, Wash 1, Wash 2, Elute) | 3-Step (Load, Wash, Elute) | HLB protocol is faster and uses less solvent. |

| Expected Recovery | >30% (reported as 30%)[3] | >80% (generally high for HLB)[13] | Recovery can be method-dependent; consistency is key. |

| Cleanliness of Extract | Excellent | Very Good | MCX is superior for removing phospholipids.[19] |

| Best Suited For | Regulated bioanalysis, low-level quantification, complex matrices. | High-throughput screening, routine analysis. | Choose based on assay sensitivity and throughput needs. |

| Linearity Range | 25 - 1,000 ng/mL reported in plasma[3][20] | Broad range, adaptable to assay needs. | Both methods are compatible with LC-MS/MS quantification over a wide dynamic range. |

| LOQ | 25 ng/mL (5 ng/mL LOD) reported[3] | Dependent on instrumentation, but generally low ng/mL. | Lower limits of quantification are achievable with cleaner extracts from MCX. |

Conclusion

Solid-phase extraction is an indispensable tool for the accurate and reliable quantification of Baclofen in biological samples. By understanding the amphoteric nature of Baclofen and leveraging the specific retention mechanisms of modern SPE sorbents, researchers can develop robust and reproducible methods. The high-selectivity Mixed-Mode Cation Exchange (MCX) protocol is recommended for applications demanding the lowest detection limits and maximum matrix removal. For applications where speed and efficiency are paramount, the simplified Polymeric Reversed-Phase (HLB) protocol offers an excellent high-throughput alternative without significant compromise in performance. Both protocols, when paired with a stable isotope-labeled internal standard and sensitive LC-MS/MS detection, provide a validated framework for successful Baclofen bioanalysis.

References

-

Kim, H. Y., et al. (2013). Liquid chromatography-tandem mass spectrometry determination of baclofen in various biological samples and application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Goda, R., et al. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. MDPI. Available at: [Link]

-

Nahar, L. K., et al. (2015). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]

-

Nahar, L. K., et al. (2015). Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]